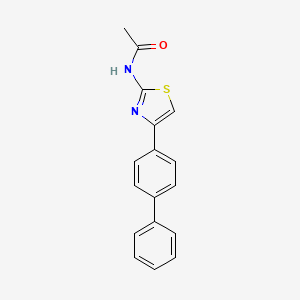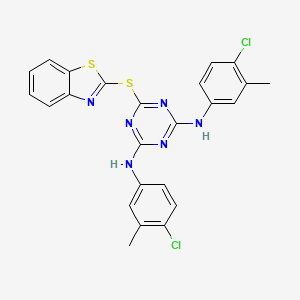![molecular formula C25H25N5O3S B12129865 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phénoxyphényl)acétamide est un composé organique complexe qui comporte un cycle triazole, un groupe sulfanyl et des cycles phényles avec divers substituants
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phénoxyphényl)acétamide implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Les étapes clés comprennent :
Formation du cycle triazole : Cela peut être obtenu par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés en milieu acide ou basique.
Introduction du groupe sulfanyl : Cette étape implique la substitution nucléophile d'un groupe partant approprié (par exemple, un halogénure) par un thiol ou un sulfure.
Attachement des cycles phényles : Les cycles phényles avec des substituants spécifiques peuvent être introduits par diverses réactions de couplage, telles que le couplage de Suzuki ou de Heck.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification rigoureuses telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phénoxyphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxydes ou en sulfones en utilisant des oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les groupes nitro (le cas échéant) peuvent être réduits en amines en utilisant des réducteurs tels que le palladium sur charbon (Pd/C) et l'hydrogène gazeux.
Substitution : Les cycles phényles peuvent subir des réactions de substitution électrophile aromatique, telles que la nitration ou l'halogénation, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Palladium sur charbon (Pd/C), hydrogène gazeux.
Substitution : Acide nitrique pour la nitration, halogènes (par exemple, brome) pour l'halogénation.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines.
Substitution : Dérivés nitro, composés halogénés.
Applications de recherche scientifique
2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phénoxyphényl)acétamide a plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé peut être étudié pour son potentiel en tant qu'agent pharmaceutique en raison de son cycle triazole, connu pour son activité biologique.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux possédant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Biologie chimique : Il peut être utilisé comme sonde chimique pour étudier les processus biologiques, en particulier ceux impliquant des fonctions sulfanyl et triazole.
Mécanisme d'action
Le mécanisme d'action du 2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phénoxyphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Le groupe sulfanyl peut également jouer un rôle dans la modulation de la réactivité et de l'affinité de liaison du composé.
Applications De Recherche Scientifique
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its triazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a chemical probe to study biological processes, particularly those involving sulfanyl and triazole functionalities.
Mécanisme D'action
The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,4-triazole : Ces composés partagent le cycle triazole et présentent des activités biologiques similaires.
Dérivés de la phénylacétamide : Ces composés possèdent la partie phénylacétamide et sont connus pour leurs propriétés pharmacologiques.
Unicité
2-({4-amino-5-[3-(propan-2-yloxy)phényl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phénoxyphényl)acétamide est unique en raison de la combinaison du cycle triazole, du groupe sulfanyl et des cycles phényles avec des substituants spécifiques. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C25H25N5O3S |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C25H25N5O3S/c1-17(2)32-22-10-6-7-18(15-22)24-28-29-25(30(24)26)34-16-23(31)27-19-11-13-21(14-12-19)33-20-8-4-3-5-9-20/h3-15,17H,16,26H2,1-2H3,(H,27,31) |
Clé InChI |
KZFMRENZQASPJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)


![2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129805.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B12129814.png)
![5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12129815.png)
![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)
![N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129847.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)
![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12129857.png)
